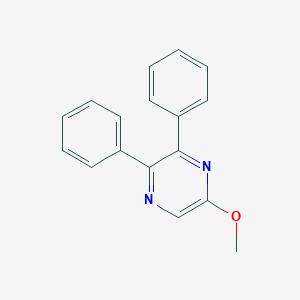

5-Methoxy-2,3-diphenylpyrazine

Description

Structure

3D Structure

Properties

CAS No. |

34121-90-9 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

5-methoxy-2,3-diphenylpyrazine |

InChI |

InChI=1S/C17H14N2O/c1-20-15-12-18-16(13-8-4-2-5-9-13)17(19-15)14-10-6-3-7-11-14/h2-12H,1H3 |

InChI Key |

BAXKMRYXBVIHBM-UHFFFAOYSA-N |

SMILES |

COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 2,3 Diphenylpyrazine

Established Synthetic Pathways to 5-Methoxy-2,3-diphenylpyrazine

Established methods for synthesizing the this compound core rely on the construction of the pyrazine (B50134) ring from acyclic precursors or the functionalization of a pre-formed pyrazine scaffold.

Synthesis via Halogenated Pyrazine Precursors (e.g., 5-Chloro-2,3-diphenylpyrazine)

A common and effective strategy for introducing a methoxy (B1213986) group onto the pyrazine ring is through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The most relevant precursor for this route is 5-Chloro-2,3-diphenylpyrazine (B40291). hsppharma.com The synthesis typically involves two main stages: the formation of the halogenated pyrazine and the subsequent substitution reaction.

The precursor, 5-Chloro-2,3-diphenylpyrazine, can be synthesized from 5,6-diphenyl-2-hydroxypyrazine by reaction with a halogenating agent like phosphorus oxybromide or phosphorus oxychloride. google.com Once obtained, the chloro-derivative serves as a versatile intermediate. hsppharma.com The electron-withdrawing nature of the two phenyl groups and the pyrazine nitrogen atoms activate the chlorine atom at the 5-position for nucleophilic attack.

The conversion to this compound is achieved by reacting 5-Chloro-2,3-diphenylpyrazine with sodium methoxide (B1231860) in a suitable solvent. The methoxide ion acts as the nucleophile, displacing the chloride ion to yield the final product. A similar pathway has been documented for the synthesis of related diphenylpyrazine derivatives, such as the reaction of 5-chloro-2,3-diphenylpyrazine with amines to form aminopyrazines. google.com

Table 1: Synthesis via Halogenated Precursor

| Precursor | Reagent for Methoxy Substitution | Reaction Type |

|---|---|---|

| 5-Chloro-2,3-diphenylpyrazine | Sodium Methoxide (NaOMe) | Nucleophilic Aromatic Substitution (SNAr) |

Condensation Reactions Utilizing Aromatic Diketones and Diamines (e.g., Benzil (B1666583), 1,2-Ethanediamine)

The construction of the pyrazine ring itself is classically achieved through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. ajgreenchem.comconnectjournals.com For the 2,3-diphenylpyrazine (B73985) scaffold, the archetypal starting materials are benzil (a 1,2-diketone) and 1,2-ethanediamine. worldwidejournals.com This reaction proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic pyrazine ring. ajgreenchem.comtandfonline.com

While this specific condensation yields the parent 2,3-diphenylpyrazine, modifications to the diamine precursor are necessary to introduce functionality at the 5-position. A more direct route to a functionalized precursor involves the condensation of benzil with glycinamide (B1583983) hydrochloride. google.com This reaction, typically carried out in methanol (B129727) with a base such as sodium hydroxide (B78521), regioselectively yields 5,6-diphenyl-2-hydroxypyrazine. google.com This hydroxyl group can then be converted to the target methoxy group in a subsequent step (see 2.1.3).

Various conditions have been optimized for the condensation step to improve yields and environmental friendliness. worldwidejournals.com

Table 2: Catalysts and Conditions for Benzil Condensation

| Diamine | Catalyst/Solvent System | Key Feature | Reference |

|---|---|---|---|

| 1,2-Ethanediamine | Methanol | Standard laboratory solvent | worldwidejournals.com |

| 1,2-Ethanediamine | Potassium tert-butoxide (t-BuOK) / aq. Methanol | Green, room temperature method | tandfonline.comresearchgate.net |

| 1,2-Ethanediamine | Silica gel / Water (drops) | Heterogeneous catalysis, solvent-free grinding | connectjournals.com |

| 1,2-Ethanediamine | Onion extract / Methanol | Biocatalysis, green approach | ajgreenchem.com |

Functional Group Transformations of Existing Pyrazine Scaffolds

Functional group interconversion is a cornerstone of pyrazine chemistry, allowing for the synthesis of diverse derivatives from common intermediates. In the context of this compound synthesis, the key transformation is the conversion of a precursor functional group at the 5-position into a methoxy group.

Two primary examples of this approach are:

Nucleophilic Substitution: As detailed in section 2.1.1, the displacement of a halogen (e.g., Cl, Br) from 5-halo-2,3-diphenylpyrazine with a methoxide source is a direct and widely applicable functional group transformation. google.com

O-Methylation of a Hydroxypyrazine: The intermediate 5,6-diphenyl-2-hydroxypyrazine, synthesized via the condensation of benzil and glycinamide google.com, can be converted to the methoxy derivative through O-methylation. This is typically achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., potassium carbonate) in a Williamson ether synthesis-type reaction.

These transformations are crucial as they often provide a more controlled and higher-yielding path to the final product than attempting to carry the desired substituent through the initial ring-forming condensation.

Advanced Synthetic Approaches and Reaction Optimization

Modern synthetic chemistry seeks to improve upon classical methods by introducing novel catalytic systems and focusing on efficiency and selectivity.

Catalytic Synthesis Strategies for this compound

Catalysis offers significant advantages in pyrazine synthesis, including milder reaction conditions, higher yields, and improved sustainability. While many advanced catalytic methods have been developed for pyrazine synthesis in general, their specific application to this compound can be inferred.

Base Catalysis: Simple base catalysis, using reagents like potassium tert-butoxide, has been shown to be highly effective for the condensation of benzil and diamines at room temperature, providing a greener alternative to refluxing conditions. tandfonline.comresearchgate.net

Transition-Metal Catalysis: Earth-abundant metals like manganese have been used to catalyze the formation of pyrazines through the dehydrogenative coupling of amino alcohols. acs.org Palladium catalysts are effective for the dehydrogenation of piperazines to pyrazines ajgreenchem.com and for Suzuki-type cross-coupling reactions to build substituted diphenylpyrazines. researchgate.net While not a direct synthesis of the target molecule, these methods highlight the potential for metal-catalyzed C-H or C-X functionalization on the pyrazine core.

Biocatalysis: Chemo-enzymatic strategies utilizing transaminase (ATA) enzymes can produce α-amino ketones from α-diketones. nih.govd-nb.info These amino ketones can then undergo oxidative dimerization to form the pyrazine ring, offering high selectivity under mild, aqueous conditions. nih.govresearchgate.net

Chemo- and Regioselective Synthesis Considerations

Achieving the correct isomer, with the methoxy group specifically at the 5-position, is a critical challenge in the synthesis of asymmetrically substituted pyrazines. Regioselectivity is therefore a paramount consideration.

The choice of starting materials is the most powerful tool for controlling regiochemistry. The condensation of a symmetric diketone like benzil with an unsymmetric diamine like glycinamide is an excellent example of a regioselective reaction. google.com This approach definitively places a functional group handle (the hydroxyl group) at the desired position on the pyrazine ring, which is then carried through to the final product. This avoids the formation of unwanted isomers that could arise from direct functionalization of the parent 2,3-diphenylpyrazine ring.

Furthermore, methods for the regioselective introduction of functional groups onto a pre-existing pyrazine ring have been reported, such as the specific bromination at the 5-position of a 2-aminopyrazine. google.com Such selective halogenation reactions can generate the key precursors needed for substitution reactions, as described in section 2.1.1, ensuring the synthesis of the correct constitutional isomer.

Sustainable and Green Chemistry Methodologies in Synthesis

The development of synthetic routes for complex heterocyclic compounds like this compound is increasingly guided by the principles of green and sustainable chemistry. These principles advocate for methodologies that are cost-effective, minimize waste, reduce the use of hazardous materials, and maximize energy efficiency. Research into the synthesis of pyrazine derivatives has led to several innovative approaches that align with these goals, focusing on one-pot reactions, the use of benign solvents, and the application of novel catalytic systems.

The primary and most direct route to the 2,3-diphenylpyrazine core involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. tandfonline.comtandfonline.com For the synthesis of substituted diphenylpyrazines, the classical approach involves reacting benzil with an appropriate diamine. tandfonline.com While effective, traditional methods often required harsh reaction conditions, toxic catalysts, or lengthy work-up procedures. Modern sustainable alternatives have addressed these shortcomings.

A significant advancement has been the development of a one-pot synthesis that proceeds at room temperature. tandfonline.comtandfonline.com This method involves the direct condensation of a 1,2-diketone, such as benzil, with a 1,2-diamine in aqueous methanol, catalyzed by a small amount of potassium tert-butoxide (t-BuOK). tandfonline.comtandfonline.com This process is highly efficient, avoids the need for expensive or toxic metal catalysts, and eliminates the requirement for heating or bubbling oxygen to achieve aromatization of the dihydropyrazine intermediate. tandfonline.comtandfonline.com The use of aqueous methanol as a solvent is also a step towards greener chemistry compared to more hazardous organic solvents. tandfonline.com

Furthering the green approach, researchers have explored the use of natural, biodegradable catalysts. One novel method employs onion extract as an efficient catalyst for the synthesis of pyrazine derivatives at room temperature. ajgreenchem.com This method capitalizes on the phytochemicals present in onion extract to promote the condensation of 1,2-diketones and 1,2-diamines, achieving good to excellent yields in short reaction times with high atom economy and operational simplicity. ajgreenchem.com

Microwave-assisted synthesis represents another key green chemistry technique, as it can dramatically reduce reaction times and energy consumption. scispace.com Microwave irradiation has been successfully used in the preparation of various heterocyclic compounds, including pyrazine derivatives, often leading to higher yields and cleaner reactions compared to conventional heating methods. scispace.comimpactfactor.org

While a direct, one-pot green synthesis for this compound is not prominently documented, a sustainable pathway can be constructed based on established green reactions. This would typically involve a two-stage process: first, the green synthesis of a suitable precursor, followed by a sustainable functionalization step. A plausible route begins with the synthesis of a halogenated diphenylpyrazine, such as 5-bromo-2,3-diphenylpyrazine. Halopyrazines are recognized as crucial starting materials for creating more complex derivatives through nucleophilic substitution or cross-coupling reactions. thieme-connect.de

The subsequent introduction of the methoxy group can be achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the halogen atom is displaced by a methoxide source. To align this step with green chemistry principles, several strategies can be employed. These include the use of mechanochemistry (ball milling), which can facilitate reactions in the absence of bulk solvents, or the application of phase-transfer catalysts to improve reaction efficiency in more benign solvent systems. nih.gov The pyrazine ring is activated towards nucleophilic substitution by its electron-withdrawing nitrogen atoms, facilitating this transformation. sinica.edu.tw

Below are data tables summarizing these sustainable approaches. Table 1 outlines various green methods for synthesizing the core 2,3-diphenylpyrazine structure, and Table 2 details proposed sustainable conditions for the subsequent methoxylation step.

Interactive Data Tables

Table 1: Comparison of Green Synthetic Methodologies for the 2,3-Diphenylpyrazine Core Reactants: Benzil and Ethylene Diamine

| Method | Catalyst | Solvent System | Temperature | Key Advantages |

| Base-Catalyzed | Potassium tert-butoxide | Aqueous Methanol | Room Temperature | Mild conditions, high yield, no expensive/toxic metal catalyst, one-pot reaction. tandfonline.comtandfonline.com |

| Biocatalysis | Onion Extract | Ethanol/Water | Room Temperature | Uses a natural, renewable catalyst; high atom economy; simple work-up. ajgreenchem.com |

| Catalyst-Free Thermal | None | Ethanol | Reflux | Simplicity, avoids catalyst cost and removal. |

| Microwave-Assisted | Various (e.g., IrCl₃) | 2-Ethoxyethanol | Elevated (MW) | Drastically reduced reaction times, high efficiency. scispace.com |

Table 2: Proposed Sustainable Methodologies for Nucleophilic Methoxylation of 5-Halo-2,3-diphenylpyrazine

| Methodology | Reagents/Catalyst | Solvent | Energy Source | Green Chemistry Principle Addressed |

| Microwave-Assisted | Sodium Methoxide, (optional: Cu(I) catalyst) | Polar, high-boiling point (e.g., Diglyme) | Microwave | Reduction of reaction time and energy consumption. scispace.com |

| Mechanochemical | Sodium Methoxide, K₂HPO₄ (as base) | Minimal/None (LAG) | Mechanical (Ball Mill) | Elimination or significant reduction of bulk solvent use, enhanced reactivity. nih.gov |

| Phase-Transfer Catalysis | Sodium Methoxide, Tetrabutylammonium bromide | Toluene/Water | Conventional Heat | Use of less hazardous solvents, improved reaction rates between phases. |

Chemical Reactivity and Transformation Mechanisms of 5 Methoxy 2,3 Diphenylpyrazine

Electrophilic Substitution Reactions on the Pyrazine (B50134) Nucleus

The pyrazine ring is characterized by its electron-deficient nature, which generally renders it resistant to electrophilic aromatic substitution. thieme-connect.dethieme-connect.de The two nitrogen atoms in the ring exert a strong deactivating effect, making reactions with electrophiles significantly more challenging compared to benzene (B151609) or even pyridine (B92270). thieme-connect.de For electrophilic substitution to occur on the pyrazine nucleus of 5-Methoxy-2,3-diphenylpyrazine, the reaction would have to overcome this inherent lack of reactivity.

The substituents on the pyrazine ring, however, modulate this reactivity. The methoxy (B1213986) group at the 5-position is a powerful activating group for electrophilic aromatic substitution, due to its ability to donate electron density to the ring through resonance. tardigrade.in Conversely, the phenyl groups at the 2- and 3-positions are generally considered to be electron-withdrawing via an inductive effect, which would further deactivate the ring.

In the case of this compound, the activating effect of the methoxy group would be in competition with the deactivating effects of the pyrazine nitrogens and the phenyl groups. Any potential electrophilic attack would likely be directed to the carbon atom ortho to the methoxy group (the 6-position), which is the most activated position. However, direct electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not commonly reported for pyrazines without strongly activating groups and often require harsh conditions. thieme-connect.de It is more common for such substitutions to be carried out on pyrazine N-oxides, which are more reactive towards electrophiles, though this is not always a successful strategy. thieme-connect.de

Nucleophilic Reactions Involving the Methoxy Substituent and Pyrazine Core

Nucleophilic aromatic substitution (SNAr) is a more favorable reaction pathway for electron-deficient aromatic systems like pyrazine. thieme-connect.depressbooks.pub The presence of the electron-withdrawing phenyl groups at the 2- and 3-positions of this compound is expected to activate the pyrazine ring towards nucleophilic attack.

The most common SNAr reactions on pyrazines involve the displacement of a good leaving group, such as a halide. wur.nl For instance, the synthesis of related diphenylpyrazine derivatives has been achieved through the reaction of a chloropyrazine intermediate with amines, proceeding via an SNAr mechanism. In such a reaction, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. libretexts.org

In this compound, direct nucleophilic attack on the pyrazine core is unlikely without a suitable leaving group. The methoxy group itself could potentially act as a leaving group under certain conditions, particularly with strong nucleophiles, although this is less common than halide displacement. The thermal stability of methoxy-substituted pyrazines is generally higher than their alkyl-substituted counterparts due to resonance stabilization.

The hydrazinyl group of 2-hydrazinyl-3-(3-methoxyphenyl)pyrazine (B12082465), a related compound, can be oxidized, and the methoxy group can be substituted in nucleophilic substitution reactions. This suggests that the methoxy group in this compound might be susceptible to displacement under specific, likely forcing, conditions.

Radical Reactions and Oxidative Processes

The pyrazine ring can undergo homolytic substitution reactions. thieme-connect.de Radical bromination, for example, is a known transformation for substituted pyrazines and related pyridazines. researchgate.net These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a bromine source like N-bromosuccinimide (NBS). The reaction proceeds via a radical chain mechanism.

For this compound, a radical bromination would be expected to be directed by the methoxy group to the ortho position (the 6-position) due to its electron-donating nature which can stabilize the radical intermediate.

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazines, though they typically require a halogenated pyrazine as a substrate. rsc.orgtandfonline.com Common reactions include the Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings. rsc.orgresearchgate.net

To subject this compound to such reactions, it would first need to be halogenated, for example, at the 6-position via a radical bromination as discussed previously. A hypothetical 6-bromo-5-methoxy-2,3-diphenylpyrazine could then serve as a substrate for various palladium-catalyzed cross-coupling reactions.

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative

| Reaction Type | Coupling Partner | Catalyst/Conditions (General) | Expected Product | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl-5-methoxy-2,3-diphenylpyrazine | researchgate.net |

| Stille | Organostannane | Pd catalyst | 6-Substituted-5-methoxy-2,3-diphenylpyrazine | rsc.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst | 6-Alkynyl-5-methoxy-2,3-diphenylpyrazine | rsc.org |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 6-Alkyl/Aryl-5-methoxy-2,3-diphenylpyrazine | rsc.org |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand (e.g., BrettPhos, RuPhos) | 6-Amino-5-methoxy-2,3-diphenylpyrazine | rsc.orgacs.org |

The choice of ligand is often crucial for the success of these reactions, with specialized phosphine (B1218219) ligands enabling the coupling of a wide range of functionalized partners. rsc.org

Photochemical Behavior and Excited State Dynamics

The photochemical properties of pyrazine derivatives are of significant interest, particularly in the context of materials science and photochemistry. Tetraphenylpyrazine (TPP) and its derivatives are known to exhibit aggregation-induced emission (AIE), where their fluorescence is enhanced in the aggregated state. rsc.org The emission of these AIEgens can be tuned by varying the substituents on the phenyl rings. rsc.org The introduction of an electron-donating methoxy group on the phenyl rings of TPP leads to a red-shift in the maximum absorption wavelength due to extended conjugation and facilitated charge transfer to the central pyrazine ring. rsc.org

While specific studies on the excited state dynamics of this compound are limited, it is plausible that it would exhibit interesting photophysical properties. Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to investigate the absorption and emission properties of related diphenylpyrazine-containing metal complexes, indicating that the pyrazine moiety plays a key role in the electronic transitions. inoe.ro The photostability of pyrazine derivatives is also an important consideration, with methoxy-substituted pyrazines generally showing good thermal stability. Further computational and experimental studies would be necessary to fully elucidate the excited state dynamics, including fluorescence and phosphorescence characteristics, of this compound.

Structure Activity Relationship Sar Studies and Derivatization Strategies for 5 Methoxy 2,3 Diphenylpyrazine Analogs

Rational Design Principles for 5-Methoxy-2,3-diphenylpyrazine Derivatives

The rational design of derivatives of this compound is guided by established principles of medicinal chemistry and materials science. The core structure, consisting of a pyrazine (B50134) ring substituted with a methoxy (B1213986) group and two phenyl rings, offers multiple points for modification to modulate its physicochemical and biological properties.

Key design principles include:

Bioisosteric Replacement: The methoxy group (-OCH₃) at the 5-position is a prime target for modification. Bioisosteric replacement with other electron-donating or electron-withdrawing groups can alter the electronic environment of the pyrazine ring, impacting its reactivity and potential biological interactions. For instance, replacing the methoxy group with larger alkoxy groups could enhance lipophilicity, while introducing groups capable of hydrogen bonding, such as a hydroxyl or amino group, could improve aqueous solubility.

Modulation of Lipophilicity and Steric Bulk: The two phenyl rings at the 2- and 3-positions are significant contributors to the molecule's lipophilicity and steric profile. Introducing substituents on these rings—such as alkyl, halogen, or nitro groups—can systematically alter these properties. These changes can, in turn, influence how the molecule interacts with biological targets or its self-assembly properties in materials science applications.

Enhancing Target-Specific Interactions: In the context of drug design, modifications are often aimed at enhancing interactions with specific biological targets. For example, in the development of prostacyclin receptor agonists, a docking study of diphenylpyrazine-type compounds suggested that hydrogen bonding between a nitrogen atom in the pyrazine ring and specific amino acid residues (Ser20 or Tyr75) of the receptor is crucial for potent activity. nih.gov This insight guides the placement of substituents that can favorably influence this interaction.

Tuning Electronic and Photophysical Properties: For applications in materials science, such as in organic light-emitting diodes (OLEDs), the focus of derivatization is on tuning the electronic and photophysical properties. The introduction of electron-donating or electron-withdrawing groups on the phenyl rings or the pyrazine core can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the emission color and quantum yield.

Synthetic Strategies for Analog Library Generation

The generation of a library of this compound analogs relies on versatile and efficient synthetic methodologies that allow for systematic modifications at different positions of the core scaffold.

Modification of the methoxy group typically begins with the synthesis of the corresponding hydroxyl derivative, 5-hydroxy-2,3-diphenylpyrazine. This precursor can be prepared and subsequently alkylated or acylated to introduce a variety of substituents.

Table 1: Synthetic Approaches for Methoxy Group Modification

| Precursor | Reagent | Product | Reaction Type |

|---|---|---|---|

| 5-Hydroxy-2,3-diphenylpyrazine | Alkyl halide (e.g., ethyl iodide) | 5-Alkoxy-2,3-diphenylpyrazine | Williamson ether synthesis |

| 5-Hydroxy-2,3-diphenylpyrazine | Acyl chloride (e.g., acetyl chloride) | 5-Acyloxy-2,3-diphenylpyrazine | Esterification |

A common route to introduce the methoxy group involves the nucleophilic displacement of a halogen atom, often chlorine, from the corresponding chloropyrazine derivative. For instance, 5-chloro-2,3-diphenylpyrazine (B40291) can be reacted with sodium methoxide (B1231860) to yield the target compound.

The phenyl rings offer a broad canvas for functionalization using standard electrophilic aromatic substitution reactions. The directing effects of the existing pyrazine ring will influence the position of substitution.

Table 2: Strategies for Phenyl Ring Functionalization

| Reaction | Reagents | Typical Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted diphenylpyrazines |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Halogenated diphenylpyrazines |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-substituted diphenylpyrazines |

A powerful method for introducing diverse aryl or heteroaryl groups onto the phenyl rings is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This involves the reaction of a halogenated diphenylpyrazine derivative with a suitable boronic acid. researchgate.net

Direct substitution on the pyrazine ring of this compound can be challenging due to the electron-deficient nature of the ring. However, strategies exist to introduce further functionality. One approach is the initial synthesis of a more highly functionalized pyrazine core, which is then carried through to the final product. For instance, starting with a dichloropyrazine allows for sequential and regioselective substitution.

The synthesis of the pyrazine ring itself is a key step where diversity can be introduced. A common method is the condensation of a 1,2-dicarbonyl compound (like benzil (B1666583) for the diphenyl moiety) with a 1,2-diamine. ajgreenchem.com By using substituted benzils or diamines, a wide array of analogs can be generated. For example, using a substituted benzil would lead to functionalized phenyl rings directly.

Functionalization of the Phenyl Substituents

Conformational Analysis of this compound Derivatives

The conformation of this compound derivatives, particularly the dihedral angles between the pyrazine and phenyl rings, plays a critical role in determining their properties. A non-planar conformation is generally adopted due to steric hindrance between the phenyl groups and the pyrazine ring.

Computational studies and X-ray crystallography of related tetraphenylpyrazine compounds have shown that the phenyl rings are twisted with respect to the central pyrazine stator, with torsion angles ranging from 33 to 66 degrees. rsc.org This twisted conformation prevents strong intermolecular π-π stacking in the solid state, which can influence crystal packing and solid-state emission properties. Multiple weak intermolecular C-H···π interactions often lock the molecular conformation in the crystal lattice. rsc.org

The nature and position of substituents on the phenyl rings or the pyrazine core can significantly influence these dihedral angles. Bulky substituents are expected to increase the twist angle, leading to further deviation from planarity. This can have a profound effect on the electronic conjugation and, consequently, the photophysical properties of the molecule.

Structure-Property Relationship (SPR) Investigations of Analogs

Investigations into the structure-property relationships of this compound analogs aim to correlate specific structural features with observable chemical and physical properties.

Table 3: Predicted Structure-Property Relationships for this compound Analogs

| Structural Modification | Predicted Effect on Property | Rationale |

|---|---|---|

| Replacement of -OCH₃ with longer alkoxy chains | Increased lipophilicity, potential red-shift in emission | Increased hydrocarbon content, potential for altered electronic effects |

| Introduction of electron-withdrawing groups (e.g., -NO₂) on phenyl rings | Lowered LUMO energy, potential for red-shifted emission | Enhanced intramolecular charge transfer (ICT) character |

| Introduction of electron-donating groups (e.g., -NMe₂) on phenyl rings | Raised HOMO energy, potential for blue-shifted emission | Enhanced electron density on the aromatic system |

For instance, in the context of luminescent materials, pyrazine derivatives are known to be interesting for their electron-withdrawing nature, which can be exploited in designing molecules with intramolecular charge transfer (ICT) characteristics. researchgate.net The photoluminescence of platinum(II) complexes with 2,3-diphenylpyrazine (B73985) ligands has been studied, and it was found that the emission properties are sensitive to the substitution pattern. researchgate.net A bathochromic (red) shift in emission is generally observed when moving from pyridine (B92270) to pyrazine ligands, which is attributed to the position of the second nitrogen atom. researchgate.net

Furthermore, the aggregation-induced emission (AIE) phenomenon has been observed in tetraphenylpyrazine derivatives. rsc.org In dilute solutions, these molecules are weakly emissive due to the free rotation of the phenyl rings, which provides a non-radiative decay pathway. However, in the aggregated state or in a rigid matrix, the restriction of this intramolecular rotation (RIR) blocks this pathway, leading to a significant enhancement in fluorescence intensity. rsc.org It is plausible that derivatives of this compound would exhibit similar AIE properties, which could be tuned by modifying the substituents to control the degree of RIR.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 5 Methoxy 2,3 Diphenylpyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) atoms within a molecule. For 5-Methoxy-2,3-diphenylpyrazine, a detailed NMR analysis would provide precise information about the chemical environment of each nucleus, confirming the connectivity and substitution pattern of the pyrazine (B50134) core.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group, the pyrazine ring proton, and the protons of the two phenyl rings.

Methoxy Protons (-OCH₃): A singlet, integrating to three protons, is anticipated in the upfield region, typically around δ 3.8-4.0 ppm.

Pyrazine Ring Proton: The lone proton on the pyrazine ring is expected to appear as a singlet in the downfield region, likely between δ 8.0 and 8.5 ppm, due to the deshielding effect of the aromatic heterocyclic ring.

Phenyl Group Protons: The protons on the two phenyl rings will present as a complex multiplet in the aromatic region (δ 7.2-7.8 ppm). The exact chemical shifts and coupling patterns would depend on the rotational freedom of the phenyl rings and any through-space interactions.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, providing a signal for each unique carbon atom.

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring would resonate in the downfield region (δ 140-160 ppm). The carbon bearing the methoxy group (C-5) would be significantly influenced by the oxygen atom.

Phenyl Group Carbons: The carbons of the phenyl rings would show a series of signals in the aromatic region (δ 125-140 ppm). The ipso-carbons attached to the pyrazine ring would appear at the lower field end of this range.

A comparative analysis with 2,3-diphenylpyrazine (B73985) shows signals for the phenyl protons as a multiplet between δ 7.14-7.44 ppm and the pyrazine protons as a singlet at δ 8.52 ppm. ajgreenchem.com For 2,3-bis(4-methoxyphenyl)pyrazine (B14361003), the methoxy protons appear as a singlet at δ 3.77 ppm, and the aromatic protons show multiplets at δ 6.75-6.85 ppm and δ 7.33-7.43 ppm, with the pyrazine protons at δ 8.45 ppm. ajgreenchem.comtandfonline.com These values support the predicted chemical shift ranges for this compound.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Methoxy (-OCH₃) | ~3.9 (s, 3H) | ~56 |

| Pyrazine-H | ~8.3 (s, 1H) | ~142 |

| Phenyl-H | ~7.3-7.6 (m, 10H) | ~128-138 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₇H₁₄N₂O), the expected monoisotopic mass is 262.1106 g/mol . HRMS analysis would verify this mass with high precision, typically to within a few parts per million (ppm), thus validating the molecular formula.

In addition to molecular formula validation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.

Expected Fragmentation Pattern:

Molecular Ion Peak [M]⁺•: The most intense peak in the spectrum would likely be the molecular ion at m/z 262.

Loss of a Methyl Radical (•CH₃): A significant fragment would be observed at m/z 247, corresponding to the loss of the methyl radical from the methoxy group, forming a stable oxonium ion.

Loss of Carbon Monoxide (CO): Subsequent loss of a neutral CO molecule from the [M-CH₃]⁺ fragment could lead to a peak at m/z 219.

Loss of Acetonitrile (CH₃CN): Cleavage of the pyrazine ring could result in the loss of acetonitrile, leading to various smaller fragments.

Phenyl Cation (C₆H₅⁺): A peak at m/z 77, corresponding to the phenyl cation, is also expected.

While specific HRMS data for this compound is not detailed in the available literature, studies on related N,N-dialkylated tryptamines demonstrate the power of this technique in differentiating isomers and identifying key fragment ions. shulginresearch.net

Predicted HRMS Fragmentation Data

| m/z | Proposed Fragment |

|---|---|

| 262 | [C₁₇H₁₄N₂O]⁺• (Molecular Ion) |

| 247 | [M - •CH₃]⁺ |

| 219 | [M - CH₃ - CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The analysis of the resulting spectra allows for the identification of functional groups and provides insights into the molecular structure. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyrazine rings are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl rings and the C=N bonds within the pyrazine ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong, characteristic band for the aryl ether C-O stretching of the methoxy group is expected in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1020-1075 cm⁻¹ (symmetric stretch).

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the phenyl rings.

Studies on substituted pyrazine amides have shown that theoretical calculations, such as those using Hartree-Fock methods, can be used to compute vibrational wavenumbers that correlate well with experimental data. orientjchem.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. edinst.com Therefore, it would provide complementary information to the IR spectrum.

Ring Breathing Modes: The symmetric "breathing" modes of the phenyl and pyrazine rings are often strong in the Raman spectrum and would appear in the fingerprint region.

C-C Stretching: The C-C stretching vibrations of the phenyl rings would also be prominent.

Symmetric CH₃ Stretch: The symmetric stretching of the methoxy group's C-H bonds would be observable.

Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | >3000 | >3000 |

| Aliphatic C-H Stretch | ~2850-2960 | ~2850-2960 |

| C=C, C=N Stretch | ~1400-1600 | ~1400-1600 |

| Asymmetric C-O Stretch | ~1200-1275 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. msu.edu The pyrazine ring, coupled with the two phenyl substituents, constitutes an extended conjugated system in this compound, which is expected to absorb in the UV region.

The UV-Vis spectrum is anticipated to show strong absorptions corresponding to π → π* transitions. The introduction of the electron-donating methoxy group onto the pyrazine ring is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 2,3-diphenylpyrazine.

Research on tetraphenylpyrazine (TPP) and its derivatives has shown that the substitution of phenyl rings with electron-donating methoxy groups leads to a red-shift in the maximum absorption wavelength (λ_max). rsc.org This is attributed to the facilitation of charge transfer from the methoxy groups to the electron-deficient pyrazine ring. A similar effect can be predicted for this compound.

The spectrum of 2,3-diphenyl-5-methylpyrazine shows an absorption maximum around 275 nm. tandfonline.com It is expected that this compound would exhibit a λ_max at a slightly longer wavelength due to the stronger electron-donating nature of the methoxy group compared to a methyl group.

Predicted UV-Vis Absorption Data

| Transition | Predicted λ_max (nm) | Solvent |

|---|---|---|

| π → π* | ~280-300 | Ethanol or Methanol (B129727) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the pyrazine and phenyl rings and the methoxy group.

Conformation: The dihedral angles between the pyrazine ring and the two phenyl rings would be determined, revealing the extent of twisting of the phenyl groups out of the plane of the pyrazine ring. This is crucial for understanding the degree of electronic conjugation.

Intermolecular Interactions: The analysis of the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking between the aromatic rings or hydrogen bonding, which govern the solid-state properties of the compound.

While no crystal structure for this compound has been reported in the searched literature, X-ray diffraction has been used to characterize related diphenylpyrazine derivatives, highlighting its importance in establishing unambiguous structures. google.com For instance, the study of pyrazine fused subporphyrazines has utilized X-ray diffraction to confirm molecular structures. lookchem.com The determination of the crystal structure of this compound would be a valuable contribution to the chemical literature, providing a benchmark for theoretical calculations and a deeper understanding of its structure-property relationships.

Theoretical and Computational Investigations of 5 Methoxy 2,3 Diphenylpyrazine

Quantum Chemical Calculations of Electronic Structure and Energetics

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

In 5-methoxy-2,3-diphenylpyrazine, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, likely involving the pyrazine (B50134) ring and the methoxy (B1213986) group. The LUMO, conversely, would be distributed over the electron-deficient areas, encompassing the pyrazine and phenyl rings, which can stabilize an additional electron. The presence of the methoxy group, a known electron-donating group, would raise the energy of the HOMO, while the phenyl groups contribute to the delocalized π-system, affecting both frontier orbitals. The calculated FMO energies and the resulting energy gap provide insight into the molecule's electronic transitions and its potential as an electrophile or nucleophile. nih.gov A smaller energy gap can suggest higher polarizability and a greater likelihood of biological activity or charge transfer interactions within the molecule. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.20 | Indicates electron-donating capability. |

| ELUMO | -1.85 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.35 | Reflects chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 6.20 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.85 | Energy released when an electron is added. |

| Global Hardness (η) | 2.175 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 4.025 | Describes the power to attract electrons. |

| Note: This table is illustrative, based on typical values for similar aromatic heterocycles, and represents data that would be generated from DFT calculations. |

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its noncovalent interaction sites. researchgate.netmdpi.com These maps illustrate regions of positive and negative electrostatic potential on the molecular surface. mdpi.comresearchgate.net

For this compound, the EPS map is expected to show distinct regions of varying potential.

Negative Potential (Nucleophilic Regions): The most negative potential (typically colored red) would be concentrated around the two nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group, owing to their high electronegativity and the presence of lone pairs of electrons. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential (Electrophilic Regions): Positive potential (typically colored blue) is anticipated around the hydrogen atoms of the methoxy group and the phenyl rings.

Neutral/Near-Neutral Regions: The carbon framework of the phenyl rings would exhibit intermediate potential, though the π-faces can also engage in π-stacking interactions.

Understanding these electrostatic features is critical for predicting how the molecule will interact with biological targets, such as enzymes or receptors, and other molecules. researchgate.net

The pyrazine ring is a 6π-electron system, making it isoelectronic with benzene (B151609) and thus aromatic. tubitak.gov.tr However, the presence of two electronegative nitrogen atoms disrupts the perfect delocalization found in benzene, slightly reducing its aromaticity. tubitak.gov.tr The aromatic character of the system can be quantitatively assessed using computational methods like Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values indicating aromaticity.

Pyrazine Core: The inherent aromaticity of the pyrazine ring itself.

Phenyl Groups: The two phenyl rings are strongly aromatic.

Methoxy Group: As an electron-donating group, the methoxy substituent can influence the electron density within the pyrazine ring. Studies on other substituted diazabenzenes have shown that strong electron-withdrawing groups can enhance aromaticity, while electron-donating groups may have the opposite effect. tubitak.gov.trtubitak.gov.tr

Computational analysis would be required to determine the precise NICS values for each ring and quantify the degree of electron delocalization throughout the entire molecule.

Electrostatic Potential Surface (EPS) Mapping

Computational Modeling of Reaction Pathways and Transition States

Theoretical chemistry can model the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing the geometries and energies of transition states—the highest energy points along a reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and explore the feasibility of different pathways.

For this compound, no specific reaction pathways have been computationally modeled in published literature. However, potential reactions for investigation could include:

Electrophilic Aromatic Substitution: Modeling the substitution on either the pyrazine or phenyl rings to determine positional selectivity.

Nucleophilic Substitution: Investigating the displacement of the methoxy group.

Metabolic Transformations: Simulating potential oxidation or other metabolic reactions that could occur in a biological system.

These studies would typically be performed using DFT methods to provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics and interactions with the surrounding environment, such as a solvent. mdpi.comua.ac.be

For this compound, MD simulations would be particularly useful for exploring:

Conformational Flexibility: The primary source of flexibility in the molecule is the rotation of the two phenyl groups relative to the central pyrazine ring. MD simulations can reveal the preferred dihedral angles, the energy barriers to rotation, and how these motions are influenced by the solvent. Studies on the structurally related 2,3-dicyano-5,6-diphenylpyrazine (B14974) have shown that such torsional motions of phenyl rings can be critical in dictating the molecule's photophysical properties. researchgate.net

Solvent Interactions: Simulations can show how solvent molecules (e.g., water or organic solvents) arrange themselves around the solute, forming solvation shells. This is crucial for understanding solubility and how the solvent might mediate intermolecular interactions or affect conformational preferences. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which aids in the interpretation and assignment of experimental spectra. anu.edu.au

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. Comparing these theoretical values with experimental data can confirm the proposed structure. epstem.net Furthermore, the calculation of spin-spin coupling constants can provide additional structural information. rsc.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. inoe.romaterialsciencejournal.org These calculations help identify the nature of the electronic transitions (e.g., π→π* or n→π*) responsible for the observed absorption bands.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental IR and Raman spectra. epstem.net This allows for a detailed assignment of the vibrational modes of the molecule.

Investigations into Molecular Interactions and Supramolecular Chemistry of 5 Methoxy 2,3 Diphenylpyrazine

Analysis of Non-Covalent Interactions

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the three-dimensional arrangement of molecules in both solution and the solid state. monash.edumdpi.com For derivatives of diphenylpyrazine, interactions such as π-π stacking, hydrogen bonding, and halogen bonding are paramount in defining their crystal packing and molecular recognition capabilities. nih.govorchemsoc.in

The pyrazine (B50134) ring is electron-deficient, a characteristic that significantly influences its interaction with other molecules. rsc.org This electron-poor nature, contrasted with the electron-rich character of the appended phenyl rings, sets the stage for a variety of intermolecular forces.

Hydrogen Bonding: The introduction of a methoxy (B1213986) group onto the pyrazine ring, as in 5-Methoxy-2,3-diphenylpyrazine, provides a hydrogen bond acceptor site. While the methoxy group's oxygen is a relatively weak acceptor, it can still participate in C-H···O interactions, particularly with activated C-H donors from neighboring phenyl or pyrazine rings. researchgate.net Studies on other pyrazine derivatives have shown that the nitrogen atoms of the pyrazine ring are effective hydrogen bond acceptors. beilstein-journals.org In N-phenylpyrazine-2-carboxamide derivatives, for instance, the pyrazine nitrogen can compete with amide groups to form hydrogen bonds. researchgate.net The presence of a hydroxyl group on a pyrazine ring, a stronger hydrogen bond donor/acceptor than a methoxy group, has been shown to significantly enhance solubility in polar solvents through its hydrogen bonding capabilities. scbt.com In pyrrolo-azine alcohols, the hydroxyl group is consistently involved in strong O-H···O or O-H···N hydrogen bonds, which are the primary driving force for their crystal packing, often forming dimeric structures. mdpi.com This suggests that the methoxy group in this compound could play a subtle but important role in directing its supramolecular assembly.

Halogen Bonding: Although not present in the title compound, the study of halogenated diphenylpyrazine derivatives provides valuable insight into the hierarchy of non-covalent interactions. Halogen bonding occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as the nitrogen atom of a pyrazine ring. researchgate.net In a series of halogen-substituted phenylpyrazinamides, a clear tendency to form halogen bonding synthons between the halogen atom and the pyrazine nitrogen was observed. researchgate.net The strength of this interaction (I > Br > Cl) can be tuned to control the resulting supramolecular architecture, sometimes taking precedence over or cooperating with traditional hydrogen bonds. researchgate.net

Below is a table summarizing key non-covalent interaction data from a relevant diphenylpyrazine analogue.

| Compound | Interaction Type | Interacting Groups | Distance (Å) | Significance |

| 5,6-Diphenylpyrazine-2,3-dicarbonitrile | π-π Stacking | Pyrazine ring and Phenyl ring | 3.813 (centroid-centroid) | Stabilizes the crystal structure. nih.gov |

Host-Guest Chemistry and Complexation Studies with this compound

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule, held together by non-covalent interactions. acs.orgnih.gov The shape, size, and electronic properties of the host's cavity determine its selectivity for specific guests. Pyrazine derivatives, with their defined geometries and electronic features, are excellent building blocks for constructing sophisticated molecular hosts.

While specific host-guest studies involving this compound as either host or guest are not documented, research on related systems demonstrates the potential of the diphenylpyrazine scaffold in molecular recognition. The electron-deficient pyrazine core can interact favorably with electron-rich guests, while the phenyl groups can create a well-defined, hydrophobic cavity.

For example, hexagonal macrocycles constructed from pyrazine-containing platinum(II) tectons have been shown to act as hosts for electron-deficient nitroaromatic guests like 2,4-dinitrotoluene (B133949) (DNT) and picric acid (PA). acs.org The binding of these guests within the π-electron-rich cavity of the macrocycle is driven by favorable electrostatic and stacking interactions, as confirmed by isothermal titration calorimetry (ITC) and molecular dynamics simulations. acs.org

In another example, 2,6-bis(porphyrin)-substituted pyrazine derivatives have been synthesized to act as hosts for fullerenes like C60 and C70. tandfonline.com The pyrazine unit serves as a rigid spacer, positioning two porphyrin moieties to create a "molecular tweezer." The complexation is driven by charge-transfer interactions between the electron-rich porphyrins and the electron-accepting fullerene guest. tandfonline.com The association constant for the C70 complex was found to be significantly higher than for the C60 complex, demonstrating size and shape selectivity. tandfonline.com Furthermore, coordinating a Pd(II) ion to the pyrazine nitrogens enhanced the binding affinity for the fullerene guest. tandfonline.com

A novel chiral host incorporating pyrazine units and axially chiral allenes has been synthesized and shown to selectively bind halogen bond donors. acs.org X-ray diffraction analysis of the host-guest complexes revealed that guests like diiodoperfluorobutane are accommodated within the macrocyclic cavity, stabilized by directional N···I halogen bonds. acs.org This work highlights how the pyrazine nitrogen atoms can be exploited as effective binding sites in host-guest systems.

The table below presents data on complexation studies involving pyrazine-based hosts.

| Host Compound | Guest Compound | Association Constant (Kₐ, M⁻¹) | Technique |

| 2,6-Bis(porphyrin-Zn)-substituted 3,5-dimethylpyrazine-Pd(II) complex | C₇₀ | 8400 ± 900 | NMR Spectroscopy |

| Chiral pyrazine-allene macrocycle | 1,4-Diiodotetrafluorobenzene | 160 ± 10 | ¹H NMR Titration |

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. ajwilsonresearch.com The process is fundamental to creating complex materials from the bottom up. Diphenylpyrazine derivatives are excellent candidates for programmed self-assembly due to their rigid structure and multiple sites for directional interactions.

The interplay of π-π stacking and hydrogen bonding is crucial in directing the self-assembly of pyrazine-based molecules. At the solution-solid interface, for instance, 2,5-bis(pyridin-4-ylethynyl)pyrazine molecules have been shown to form polymorphic two-dimensional networks on a graphite (B72142) surface. beilstein-journals.org The observed structures are a result of a delicate balance between intermolecular hydrogen bonds (involving the pyrazine and pyridine (B92270) nitrogens) and molecule-substrate interactions. beilstein-journals.org

Linear "pyrazinacene" molecules, which are extended N-heterocyclic acenes, demonstrate oxidation-state-dependent self-assembly on surfaces. nih.gov In their neutral form, these molecules assemble into linear arrays stabilized by C-H···N hydrogen bonds between the phenyl rings of one molecule and the pyrazine rings of its neighbors. nih.gov This demonstrates how relatively weak hydrogen bonds can effectively guide the formation of large, ordered supramolecular structures.

The formation of metal-organic frameworks (MOFs) and coordination polymers represents another facet of self-assembly. Here, the nitrogen atoms of the pyrazine ring act as coordination sites for metal ions, leading to extended, often porous, architectures. For example, 2,3-diphenylpyrazine (B73985) has been used as an organic linker (L¹) to construct a series of Keggin-based polymolybdate compounds with Ag(I) ions. rsc.org In one such structure, [Ag(I)₃(L¹)₂(H₂O)₂(PMo₁₂O₄₀)], the diphenylpyrazine molecules bridge silver ions to form subunits, which then link large polyoxometalate anions into a 2D grid-like layer. rsc.org The specific architecture is dictated by the coordination geometry of the metal ions and the steric bulk of the diphenylpyrazine ligands.

Exploration of 5 Methoxy 2,3 Diphenylpyrazine in Materials Science and Catalysis

Integration of 5-Methoxy-2,3-diphenylpyrazine into Functional Organic Materials

The unique electronic properties of the pyrazine (B50134) core, combined with the extended π-conjugation afforded by the diphenyl substituents, make this compound a promising candidate for integration into a variety of functional organic materials. The methoxy (B1213986) group, being an electron-donating group, can further tune the intramolecular charge transfer (ICT) characteristics of the molecule, which is crucial for many optical and electronic applications. rsc.org

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes)

Diphenylpyrazine derivatives have been investigated as emitters in organic light-emitting diodes (OLEDs), particularly for achieving deep-blue emission, which is essential for high-quality displays. researchgate.net The electron-deficient pyrazine ring acts as an acceptor, while the phenyl groups can be functionalized with donor moieties to create a donor-acceptor-donor (D-A-D) structure. This architecture promotes efficient intramolecular charge transfer, leading to tunable fluorescence. researchgate.net

The introduction of a methoxy group, as in this compound, is expected to influence the emission properties. In related systems, such as phenyl pyrimidine (B1678525) derivatives, the addition of methoxy groups has been shown to cause a bathochromic shift (a shift to longer wavelengths) in the emission spectrum. nih.gov This suggests that this compound could be a component in blue or even green-blue emitters. Research on linear D-A-D diphenylpyrazine fluorophores has demonstrated that by incorporating different donor units, bright deep-blue to blue fluorescence with high quantum yields in the solid state can be achieved. researchgate.net For instance, a non-doped OLED device based on a diphenylpyrazine derivative with N-phenylcarbazole donors has shown excellent performance with a high external quantum efficiency (EQE) of 5.73% and deep-blue emission. researchgate.net

| Compound | Device Structure | Maximum EQE (%) | CIEx,y Coordinates | Emission Color |

|---|---|---|---|---|

| DPP-DPhC | Non-doped | 5.73 | (0.151, 0.078) | Deep-blue |

Polymer Science and Polymerization Initiators

While direct studies on this compound as a polymerization initiator are not widely documented, the pyrazine moiety is a known component in functional polymers. Pyrazine-containing polymers are of interest due to their thermal stability and electronic properties. The reactivity of the pyrazine ring and its substituents can be exploited in polymerization reactions. For instance, halogenated pyrazine derivatives can undergo cross-coupling reactions to be incorporated into polymer backbones. Although not a direct initiator, the electronic nature of this compound could influence the properties of polymers in which it is incorporated as a monomer or a functional pendant group.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgmolaid.com The nitrogen atoms in the pyrazine ring are excellent coordination sites for metal ions, making pyrazine-based molecules attractive ligands for the synthesis of MOFs and coordination polymers. mdpi.com These materials have applications in gas storage, separation, and catalysis. mdpi.comchemrxiv.org

While specific MOFs based on this compound have not been reported, the general principles of MOF design suggest its potential as a ligand. The diphenyl groups provide steric bulk, which can influence the pore size and topology of the resulting framework, while the methoxy group could participate in hydrogen bonding, further directing the self-assembly of the structure. The choice of metal ion and the coordination geometry would play a crucial role in the final architecture and properties of the MOF. mdpi.com

Catalytic Applications of this compound and its Derivatives

The electron-deficient nature of the pyrazine ring and its ability to act as a non-innocent ligand (a ligand that can actively participate in redox processes) make pyrazine derivatives valuable in catalysis. rsc.org

Ligand Design for Homogeneous Catalysis

Pyrazine-based ligands have been successfully employed in homogeneous catalysis, particularly in reactions involving electron transfer. rsc.orgmdpi.com For example, cobalt complexes with pyrazine-functionalized ligands have been shown to be active catalysts for hydrogen evolution from water. rsc.orgmdpi.com The positioning of the pyrazine unit within the ligand scaffold has a significant impact on the catalytic activity, demonstrating the importance of rational ligand design. rsc.org

This compound, with its two nitrogen atoms, can act as a bidentate or bridging ligand in metal complexes. The electronic properties of the ligand, influenced by the methoxy and diphenyl groups, can tune the redox potential of the metal center and stabilize different oxidation states, which is crucial for catalytic cycles. Iron complexes with pyrazine-based pincer ligands have been used for the hydrogenation of carbon dioxide, where the pyrazine backbone is directly involved in the catalytic mechanism through metal-ligand cooperation. acs.orgacs.org

| Ligand Type | Metal | Catalytic Application | Reference |

|---|---|---|---|

| Pyrazine-functionalized tetrapyridyl macrocycle | Cobalt(II) | Aqueous proton reduction (H₂ generation) | mdpi.com |

| Pyrazine-based pincer ligand (PNzP) | Iron | Hydrogenation of CO₂ to formate | acs.orgacs.org |

| 3-Aminopyrazine-2-carboxylic acid | Iron(III) | Oxidation of cyclohexanol | mdpi.com |

Precursors for Heterogeneous Catalysts

Functional materials containing pyrazine derivatives can also serve as precursors for heterogeneous catalysts. For instance, MOFs built with pyrazine-based ligands can be pyrolyzed to produce nitrogen-doped carbon materials with embedded metal nanoparticles. These materials often exhibit high catalytic activity and stability due to the synergistic effects between the nitrogen-doped carbon support and the metal nanoparticles. The specific structure of this compound, with its defined nitrogen and carbon content, could lead to the formation of highly active and selective heterogeneous catalysts for various organic transformations. Additionally, terpyridine-based functional materials grafted onto inorganic oxides have been used as photocatalysts for hydrogen generation, a strategy that could potentially be adapted for pyrazine-based systems. mdpi.com

Mechanistic Investigations of Biological Interactions in Vitro of 5 Methoxy 2,3 Diphenylpyrazine

In Vitro Binding Studies with Select Biomolecules (e.g., Proteins, Nucleic Acids)

No specific studies detailing the in vitro binding of 5-Methoxy-2,3-diphenylpyrazine with proteins or nucleic acids were identified in the public domain. While some diphenylpyrazine derivatives have been investigated for their DNA binding properties, this has not been documented for the 5-methoxy variant. researchgate.net Research on other pyrazine-containing compounds has shown interactions with various biomolecules, but this cannot be directly extrapolated to this compound.

Enzyme Inhibition Mechanism Studies in Cell-Free Systems

There is no available research data from cell-free systems that elucidates the enzyme inhibition mechanisms of this compound. General statements suggest that some pyrazine (B50134) derivatives may act as enzyme inhibitors, for instance, against protein kinase C, but specific targets and inhibition kinetics for this compound have not been reported. ontosight.ai

Receptor Interaction and Signaling Pathway Modulations in In Vitro Cellular Models

Specific data on the interaction of this compound with cellular receptors and the subsequent modulation of signaling pathways in in vitro cellular models is not available in the reviewed literature. Studies on other diphenylpyrazine derivatives have identified them as, for example, prostacyclin receptor agonists, but similar investigations have not been published for this compound. colab.ws

Cellular Uptake and Subcellular Localization Studies in Cultured Cell Lines

No studies on the cellular uptake or subcellular localization of this compound in cultured cell lines have been found. Consequently, there is no data to report on the mechanisms of its transport into cells or its distribution within subcellular compartments.

Due to the absence of specific research findings for this compound in the areas outlined, no data tables can be generated.

Future Research Directions and Interdisciplinary Prospects for 5 Methoxy 2,3 Diphenylpyrazine

Development of Next-Generation Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. tandfonline.comresearchgate.nettandfonline.com However, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a key objective for chemists. Future research in the synthesis of 5-Methoxy-2,3-diphenylpyrazine is likely to focus on several key areas.

One promising avenue is the development of novel catalytic systems. Ruthenium complexes, for instance, have shown significant promise in various catalytic applications, including dehydrogenation and amination reactions, which are relevant to pyrazine synthesis. arabjchem.org Exploring new ruthenium-based or other transition-metal catalysts could lead to more efficient and selective syntheses of this compound and its analogs.

Another area of focus will be the refinement of existing synthetic methods to improve yields, reduce reaction times, and utilize greener solvents and reagents. nbu.ac.in For example, a recently developed method for synthesizing diphenylpyrazine derivatives utilizes conventional starting materials and proceeds through nucleophilic addition, halogenation, and substitution reactions. Further optimization of such routes could enhance their industrial applicability. The adaptation of established reactions, like the Mitsunobu reaction, for the synthesis of complex molecular libraries also presents an opportunity for creating diverse derivatives of this compound for structure-activity relationship studies. mdpi.com

The table below summarizes some existing synthetic approaches for pyrazine derivatives, highlighting the potential for future improvements.

| Synthetic Approach | Key Features | Potential for Advancement |

| Condensation of α-dicarbonyl compounds with 1,2-diamines | A classical and widely used method. nih.gov | Development of milder reaction conditions and broader substrate scope. |

| Cyclization of α-azido ketones | Offers a route to substituted pyrazines. | Improving the safety and scalability of reactions involving azides. |

| Palladium-catalyzed cross-coupling reactions | Allows for the introduction of various substituents onto the pyrazine ring. lookchem.com | Discovery of more active and robust catalysts for challenging coupling partners. |

| Multi-component reactions | Enables the efficient construction of complex pyrazine structures in a single step. rsc.org | Design of new multi-component reactions for the synthesis of novel pyrazine scaffolds. |

Elucidation of Complex Structure-Function Relationships

Understanding the relationship between the chemical structure of a molecule and its functional properties is a cornerstone of chemical and biological sciences. For this compound, a detailed exploration of its structure-function relationships is crucial for unlocking its full potential.

The pyrazine ring itself is an electron-deficient system, and the substituents attached to it significantly influence its electronic properties, and consequently, its reactivity and biological activity. researchgate.net The two phenyl groups at the 2- and 3-positions, along with the methoxy (B1213986) group at the 5-position, create a unique electronic and steric environment. ontosight.ai

Future research will likely involve the synthesis of a library of analogs of this compound with systematic variations in the substituents. For instance, modifying the substitution pattern on the phenyl rings or replacing the methoxy group with other electron-donating or electron-withdrawing groups could lead to significant changes in the molecule's properties. nih.gov

Computational modeling and quantum chemical calculations will play a vital role in this endeavor. These in silico methods can predict how structural modifications will affect properties such as molecular geometry, electronic distribution, and interaction with biological targets. researchgate.net This predictive power can guide the synthesis of the most promising candidates, saving time and resources.

A key aspect of this research will be to correlate these structural and electronic properties with specific functions, such as biological activity or performance in optoelectronic devices. For example, in the context of medicinal chemistry, understanding how subtle structural changes affect binding to a specific protein target can guide the design of more potent and selective therapeutic agents. acs.org

Exploration of Novel Applications in Emerging Technologies

The unique electronic properties of pyrazine derivatives make them attractive candidates for a range of emerging technologies. tandfonline.com The electron-deficient nature of the pyrazine ring, combined with the extended π-conjugation provided by the diphenyl substituents, suggests potential applications in materials science and optoelectronics. researchgate.net

One area of exploration is their use as components in organic light-emitting diodes (OLEDs). The iridium complex of 5-methyl-2,3-diphenylpyrazine, for example, has been studied for its blue light-emitting properties. researchgate.net Further research could focus on tuning the photophysical properties of this compound and its derivatives to achieve efficient emission in different regions of the electromagnetic spectrum.

The development of novel sensors is another promising avenue. The pyrazine core can act as a recognition element, and its electronic properties can be modulated upon binding to a specific analyte. This change can be detected through various spectroscopic or electrochemical techniques.

Furthermore, the field of coordination chemistry offers opportunities to create novel materials with interesting magnetic, catalytic, or photofunctional properties by using this compound as a ligand to coordinate with metal ions. mdpi.com

The following table outlines potential applications of this compound in emerging technologies:

| Technology Area | Potential Role of this compound | Key Research Focus |

| Organic Electronics | Component in OLEDs, organic field-effect transistors (OFETs), and organic solar cells. researchgate.net | Tuning of electronic and photophysical properties through structural modification. |

| Chemical Sensors | Recognition element for the detection of specific analytes. | Design of pyrazine-based sensors with high sensitivity and selectivity. |

| Coordination Polymers | Ligand for the construction of functional metal-organic frameworks (MOFs). | Synthesis and characterization of novel coordination compounds with desired properties. |

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data for pyrazine derivatives to predict the properties of new, unsynthesized compounds. scielo.brscielo.br This can significantly accelerate the identification of promising candidates for specific applications, reducing the need for extensive and time-consuming experimental work. For instance, deep learning models have been successfully used to design and screen for pyrazolo[3,4-d]pyridazinone derivatives as selective kinase inhibitors. researchgate.netacs.org

Generative models, a type of AI, can even design entirely new molecules with optimized properties. tandfonline.comresearchgate.net By providing the model with a set of desired characteristics, researchers can generate novel pyrazine derivatives that are predicted to be highly effective for a particular purpose. While challenges remain, especially when dealing with limited datasets, the inclusion of 3D ligand information can enhance the utility of AI/ML methods in lead optimization. frontiersin.org

The synergy between computational modeling, high-throughput screening, and AI/ML algorithms will be a powerful engine for future discoveries related to this compound. This interdisciplinary approach will allow for a more systematic and efficient exploration of its potential, paving the way for the development of new materials and technologies with real-world impact. scilit.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing pyrazine derivatives like 5-Methoxy-2,3-diphenylpyrazine?

- Methodological Answer : Pyrazine derivatives are typically synthesized via cyclization reactions using hydrazine derivatives and diketones or via metal-catalyzed cross-coupling. For example, hydrazine hydrochlorides react with carbonyl intermediates under reflux in ethanol to form pyrazine cores, as demonstrated in pyrazoline derivative syntheses . For this compound, methoxy and phenyl substituents may be introduced via nucleophilic substitution or Suzuki-Miyaura coupling. Optimizing reaction conditions (e.g., solvent, temperature, catalyst) is critical to avoid byproducts.

Q. How can NMR and X-ray crystallography resolve conformational ambiguities in pyrazine derivatives?

- Methodological Answer : Conformational analysis of dihydropyrazines via 1H/13C NMR at low temperatures (-80°C) can distinguish equilibrium mixtures of conformers (e.g., Z,E, E,E, Z,Z). X-ray crystallography provides definitive solid-state structures, as shown for 1,4-diacetyl-1,4-dihydro-2,3-diphenylpyrazine, which adopts a boat-shaped antiaromatic conformation . For this compound, combining these techniques can clarify substituent effects on ring planarity and electronic delocalization.

Q. What spectroscopic techniques are suitable for characterizing electronic properties of pyrazine-metal complexes?